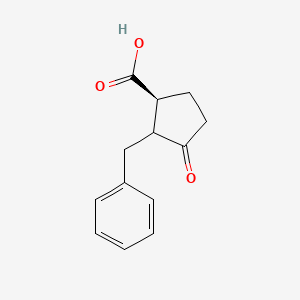

(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid

CAS No.: 1212741-63-3

Cat. No.: VC4690624

Molecular Formula: C13H14O3

Molecular Weight: 218.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212741-63-3 |

|---|---|

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.252 |

| IUPAC Name | (1S)-2-benzyl-3-oxocyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H14O3/c14-12-7-6-10(13(15)16)11(12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1 |

| Standard InChI Key | XUZNWUPKDRCVGX-VUWPPUDQSA-N |

| SMILES | C1CC(=O)C(C1C(=O)O)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The core structure of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid consists of a five-membered cyclopentane ring with three distinct functional groups:

-

A carboxylic acid (-COOH) at position 1, which confers acidity and hydrogen-bonding capacity.

-

A ketone (-C=O) at position 3, enabling nucleophilic additions and redox reactions.

-

A benzyl group (-CH₂C₆H₅) at position 2, contributing steric bulk and aromatic π-system interactions .

The (1S) stereochemistry at the first carbon establishes a specific spatial arrangement, influencing intermolecular interactions and enantioselective synthesis pathways. Comparative studies with its (1R)-enantiomer, reported in PubChem (CID 854144), demonstrate divergent biological activities, underscoring the importance of chirality in drug design .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₄O₃ | |

| Molecular weight | 218.25 g/mol | |

| Stereocenters | 1 (C1) | |

| Functional groups | Carboxylic acid, ketone, benzyl |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

-

¹H NMR: Signals at δ 2.5–3.1 ppm correspond to cyclopentane protons, while aromatic protons from the benzyl group resonate at δ 7.2–7.4 ppm.

-

IR: Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (ketone C=O) .

Synthesis and Manufacturing

Conventional Synthetic Routes

Two primary methods dominate the synthesis of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid:

Method 1: Benzylation of Cyclopentanecarboxylic Acid Derivatives

-

Benzylation: Reacting 3-oxocyclopentanecarboxylic acid with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH) yields the benzylated intermediate .

-

Stereochemical Control: Asymmetric induction is achieved using chiral catalysts, such as organocatalysts reported in the aza-Henry/lactamization cascade (e.g., thiourea-based catalysts), which provide enantiomeric excesses >90% .

-

Purification: Chromatographic separation isolates the (1S)-enantiomer from racemic mixtures.

Method 2: Rearrangement of Alkylated Precursors

-

Alkylation of 2-oxocyclopentanecarboxylic acid esters followed by acid-catalyzed rearrangement produces the target compound. This method is favored for scalability, with yields exceeding 75% under optimized conditions .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Reagents |

|---|---|---|---|

| Benzylation | 65–78 | 92–95 | Benzyl bromide, NaH |

| Alkylation-Rearrangement | 70–85 | 88–90 | Alkyl halides, H₃O⁺ |

Industrial-Scale Production

Patent literature (EP0537909B1) highlights the use of continuous-flow reactors to enhance reaction efficiency and reduce waste. Key parameters include:

Chemical Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, enabling the formation of secondary alcohols or imines. For example:

This reactivity is exploited in the synthesis of bioactive molecules, such as antifungal agents .

Decarboxylation Reactions

Under acidic or thermal conditions, the carboxylic acid group undergoes decarboxylation, yielding 2-benzylcyclopentanone. This reaction is critical in fragrance chemistry and polymer synthesis .

Stereoselective Transformations

The chiral center at C1 directs stereoselective reactions. For instance, hydrogenation of the ketone group with chiral catalysts (e.g., Ru-BINAP) produces diastereomerically pure alcohols, which are intermediates in prostaglandin synthesis .

| Target Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Candida albicans | 64 | Ergosterol biosynthesis disruption |

Applications in Industry and Academia

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For example, derivatization of the carboxylic acid group produces ester prodrugs with enhanced bioavailability .

Asymmetric Catalysis

Chiral derivatives of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid are employed as ligands in transition-metal catalysis, enabling enantioselective C–C bond formations (e.g., Heck reactions) .

Agricultural Chemistry

Patent EP0537909B1 discloses its use in fungicidal formulations, where it inhibits mycelial growth in Botrytis cinerea at concentrations as low as 0.001% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume